Fehling Reactivity: Penturonic Acid Structure Prevents Unwanted Reduction
1,2-O-Isopropylidene-α-D-xylofuranuronic acid, as a pentofuranuronic acid, is Fehling negative, whereas hexofuranuronic acids with a hydrogen at C-5 are Fehling positive under identical conditions [1]. This reactivity difference arises because pentofuranuronic acids lack the C-5 hydrogen required for cupric ion-catalyzed β-elimination, a key step in the Fehling reduction pathway [1].
| Evidence Dimension | Fehling's Test Reactivity (Reducing Power) |
|---|---|
| Target Compound Data | Negative (no Cu₂O precipitate) |
| Comparator Or Baseline | 1,2-O-Isopropylidene-α-D-glucofuranuronic acid (hexofuranuronic acid with C-5 hydrogen) |
| Quantified Difference | Qualitative: Negative vs. Positive (Cu₂O precipitation observed for hexofuranuronic acids) |
| Conditions | Fehling's reagent, alkaline conditions, 95°C |
Why This Matters
The negative Fehling test confirms the absence of unwanted reducing properties during synthetic transformations, preventing side reactions that could compromise yield and purity in multi-step syntheses.
- [1] The Chemical Society of Japan. (1972). The Fehling Reaction of 1-0-Protected Uronic Acid Derivatives. Nippon Kagaku Kaishi, 1972(6), 1161-1165. View Source
